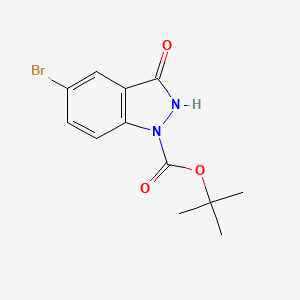

![molecular formula C17H12ClN3OS B2382361 5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one CAS No. 1420776-17-5](/img/structure/B2382361.png)

5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

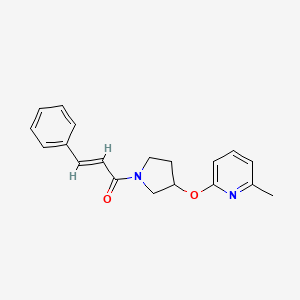

The compound “5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one” is a chemical compound with the molecular formula C26H19ClN4OS .

Physical and Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not specified in the search results .Aplicaciones Científicas De Investigación

Antiulcer Activity

Research has shown that derivatives of 3H-imidazo[1,2-c]quinazolin-2-one, such as 2-[5-substituted-1-H-benzo(d)imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H)-one, exhibit antiulcer activity against various ulcer models in rats, demonstrating higher efficacy than standard drugs like omeprazole (Patil, Ganguly, & Surana, 2010).

Antibacterial and Antifungal Properties

Several analogs of 3H-imidazo[1,2-c]quinazolin-2-one have been synthesized and shown significant antimicrobial and antifungal activities. These compounds were effective against standard bacterial strains, pointing to their potential as novel antimicrobial agents (Ravinder Nath ANISETTI & M. S. Reddy, 2012).

Molecular Structure and Reactivity

Studies on 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives have revealed potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors. These compounds have been synthesized and characterized, showing unique reactivity patterns (Kornicka, Sa̧czewski, & Gdaniec, 2004).

Inhibitory Activity on Farnesyl Protein Transferase

Certain derivatives of 3H-imidazo[1,2-c]quinazolin-2-one have displayed potent inhibitory activity on Farnesyl Protein Transferase. This suggests their potential use in developing treatments for diseases related to this enzyme's function (Angibaud et al., 2003).

Anti-Monoamine Oxidase and Antitumor Activity

Some derivatives of 3H-imidazo[1,2-c]quinazolin-2-one have shown high anti-monoamine oxidase and antitumor activities. These findings highlight their potential for therapeutic applications in treating mood disorders and cancer (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).

Synthesis and Applications in Diuretic Agents

Research has focused on synthesizing quinazolin-4(3H)-one derivatives with different heterocyclic moieties, demonstrating their efficacy as diuretic agents. This suggests the potential application of these compounds in treating conditions requiring diuresis (Maarouf, El‐Bendary, & Goda, 2004).

Antitumor Effects

Compounds related to 3H-imidazo[1,2-c]quinazolin-2-one, like R115777, have shown significant antitumor effects in vivo, highlighting their potential as cancer treatment agents (Venet, End, & Angibaud, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

5-[(2-chlorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3OS/c18-13-7-3-1-5-11(13)10-23-17-19-14-8-4-2-6-12(14)16-20-15(22)9-21(16)17/h1-8H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUMOKNPSVUBFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2382280.png)

![2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2382283.png)

![4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2382284.png)

![3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B2382287.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2382293.png)

![5-oxo-N-(4-phenoxyphenyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2382295.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide](/img/structure/B2382297.png)

![N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2382299.png)